Enzymatic vs. Classical Resolution Yield of the Desired (2R,3S)-Isomer
A novel enzymatic kinetic resolution process using imine reductase (IRED) enzymes was developed to overcome the severely low yield of the prior art classical resolution. The prior method, using L-DTTA salt formation, provides the desired (2R,3S)-isomer in an overall yield of only 20.2% [1]. The new IRED-based process is disclosed to provide the identical (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate in 'high enantiomeric purity and high yield', representing a fundamental improvement in process efficiency and procurement value [1].
| Evidence Dimension | Isolated Yield of Desired (2R,3S)-Isomer from Racemic Starting Material |
|---|---|
| Target Compound Data | Disclosed as 'high yield' via IRED enzyme kinetic resolution. The method solves the problem of 'low resolution yield' [1]. |
| Comparator Or Baseline | Prior art L-DTTA chemical resolution method achieves an overall yield of 20.2% [1]. |
| Quantified Difference | A substantial and commercially critical improvement over a documented 20.2% baseline. |
| Conditions | Optical resolution of racemic cis-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate (Compound 4). |
Why This Matters
This directly impacts the cost of goods for Avacopan API; a higher-yielding resolution process for this specific intermediate makes it a more valuable and cost-effective procurement choice compared to material sourced from low-yielding classical resolution.
- [1] European Patent EP4479546A2. Processes for preparation of avacopan and intermediates thereof. Filed Feb 14, 2023. View Source
